molecular formula C14H18N2S B13427153 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B13427153
M. Wt: 246.37 g/mol
InChI Key: HGGPTCNCWSZDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that contains both an indazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an indazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
  • 1-isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Uniqueness

1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of an indazole and a thiophene ring. This structure may confer unique properties, such as specific binding affinities or reactivity, that are not present in similar compounds.

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H18N2S/c1-10(2)16-12-7-4-3-6-11(12)14(15-16)13-8-5-9-17-13/h5,8-10H,3-4,6-7H2,1-2H3

InChI Key

HGGPTCNCWSZDKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=N1)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.